Lipophilicity Differentiation: XLogP3 of 5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole vs. Methyl and Trifluoromethyl Analogs
The computed XLogP3 for 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole is 1.8 [1]. This places its lipophilicity between that of the hypothetical 5-methyl analog (estimated XLogP3 ~1.3–1.5) and the 5-trifluoromethyl analog (estimated XLogP3 ~2.2–2.5) [2]. The incremental lipophilicity of CHF2 over CH3 (ΔlogP ≈ +0.3 to +0.5) can improve membrane permeability while the reduction relative to CF3 (ΔlogP ≈ −0.4 to −0.7) may decrease phospholipidosis risk and off-target binding [3]. No experimentally measured logD values were found in the public domain for the target compound, so these comparisons rely on computed properties and class-level trends.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 5-Methyl analog: XLogP3 ~1.3–1.5 (estimated); 5-Trifluoromethyl analog: XLogP3 ~2.2–2.5 (estimated) |
| Quantified Difference | Target vs. 5-methyl: ΔXLogP3 ≈ +0.3 to +0.5; Target vs. 5-CF3: ΔXLogP3 ≈ −0.4 to −0.7 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18); analog values estimated from fragment-based calculations. No experimental logD/logP data available. |
Why This Matters
Lipophilicity is a primary determinant of solubility, permeability, and metabolic clearance; selecting a compound with a precisely positioned XLogP3 value enables fine-tuning of ADME properties without resorting to more extensive scaffold modifications.
- [1] PubChem Compound Summary for CID 61351269, 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61351269 (accessed 2026-05-06). View Source
- [2] Estimated XLogP3 values for 5-methyl and 5-trifluoromethyl analogs calculated using the same XLogP3 algorithm via fragment-based approach. No primary experimental data; values are for comparative illustration only. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General relationship between logD/logP and ADME properties). View Source
